

# Application Notes and Protocols: Photocatalytic Water Splitting Using YCrO3 Nanoparticles

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## Compound of Interest

Compound Name: Chromium;yttrium

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These application notes provide a comprehensive overview and detailed protocols for the use of yttrium chromite (YCrO3) nanoparticles as a photocatalyst for hydrogen production through water splitting. The unique semiconductor and potential multiferroic properties of YCrO3 make it a material of interest for renewable energy applications.<sup>[1][2]</sup>

## Introduction

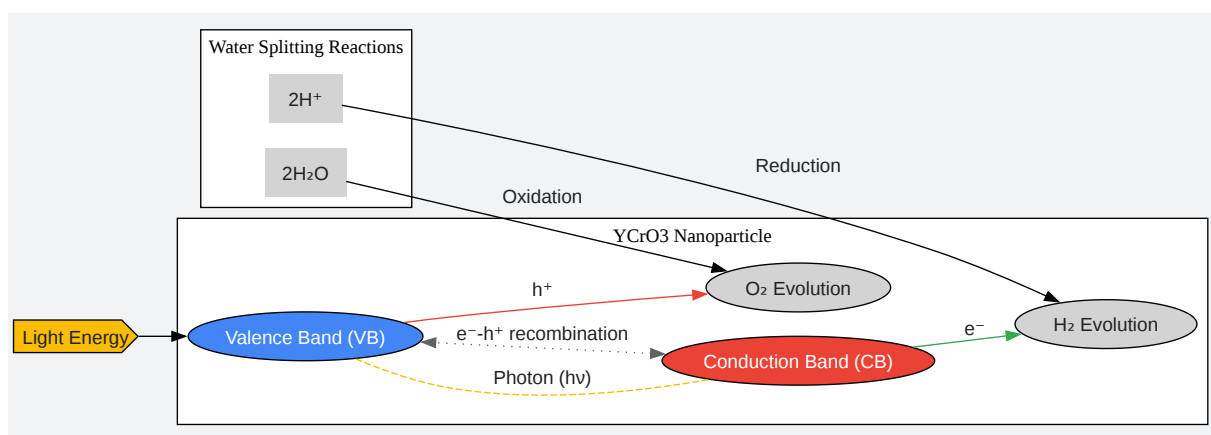
Photocatalytic water splitting is a promising technology for generating clean hydrogen fuel by harnessing solar energy.<sup>[3]</sup> The process relies on semiconductor materials that can absorb light and generate electron-hole pairs to drive the reduction of protons to hydrogen (H<sub>2</sub>) and the oxidation of water to oxygen (O<sub>2</sub>).<sup>[4]</sup> Rare-earth orthochromites, such as YCrO<sub>3</sub>, have emerged as potential photocatalysts due to their suitable band structures and stability.<sup>[1][2]</sup> YCrO<sub>3</sub> nanoparticles, with their high surface area and unique electronic properties, are particularly noteworthy for this application.<sup>[5]</sup>

## Mechanism of Photocatalytic Water Splitting

The general mechanism for photocatalytic water splitting on a semiconductor nanoparticle like YCrO<sub>3</sub> involves three primary steps:

- **Light Absorption:** The semiconductor absorbs photons with energy greater than its bandgap, leading to the generation of electron-hole pairs.

- **Charge Separation and Migration:** The photogenerated electrons and holes separate and migrate to the surface of the nanoparticle.
- **Surface Redox Reactions:** At the surface, electrons reduce water to produce hydrogen ( $2\text{H}^+ + 2\text{e}^- \rightarrow \text{H}_2$ ), and holes oxidize water to produce oxygen ( $2\text{H}_2\text{O} + 4\text{h}^+ \rightarrow \text{O}_2 + 4\text{H}^+$ ).



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Mechanism of photocatalytic water splitting on a YCrO<sub>3</sub> nanoparticle.

## Quantitative Data

While specific quantitative data for YCrO<sub>3</sub> in photocatalytic water splitting is still emerging, data from analogous rare-earth chromites like GdCrO<sub>3</sub> provide a strong benchmark for expected performance. The following table summarizes the photocatalytic hydrogen evolution performance of GdCrO<sub>3</sub> nanoassemblies, which can be considered representative for well-optimized YCrO<sub>3</sub> systems.[2]

Photocatalyst	Sacrificial Agent	H <sub>2</sub> Evolution Rate (mmol h <sup>-1</sup> g <sup>-1</sup> )	Apparent Quantum Yield (AQY)	Light Source	Reference
GdCrO <sub>3</sub> Nanoassemblies	Na <sub>2</sub> S/Na <sub>2</sub> SO <sub>3</sub>	2.0	23.2%	Visible Light	<a href="#">[2]</a>
DyCrO <sub>3</sub> Nanoparticles	Na <sub>2</sub> S/Na <sub>2</sub> SO <sub>3</sub>	0.347	Not Reported	Not Specified	<a href="#">[2]</a>
YFeO <sub>3</sub> Nanoparticles	Not Specified	0.131	Not Reported	Visible Light	<a href="#">[2]</a>

## Experimental Protocols

### Synthesis of YCrO<sub>3</sub> Nanoparticles (Citrate Precursor Route)

This protocol is adapted from a known method for producing monophasic and highly crystalline YCrO<sub>3</sub> nanoparticles.[\[5\]](#)

Materials:

- Yttrium (III) nitrate hexahydrate (Y(NO<sub>3</sub>)<sub>3</sub>·6H<sub>2</sub>O)
- Chromium (III) nitrate nonahydrate (Cr(NO<sub>3</sub>)<sub>3</sub>·9H<sub>2</sub>O)
- Citric acid monohydrate (C<sub>6</sub>H<sub>8</sub>O<sub>7</sub>·H<sub>2</sub>O)
- Deionized water
- Ammonia solution (for pH adjustment)

Procedure:

- Prepare aqueous solutions of Y(NO<sub>3</sub>)<sub>3</sub>·6H<sub>2</sub>O and Cr(NO<sub>3</sub>)<sub>3</sub>·9H<sub>2</sub>O.

- Mix the solutions in a 1:1 molar ratio of Y:Cr.
- Add an aqueous solution of citric acid to the mixed nitrate solution. The molar ratio of citric acid to total metal ions should be 1.5:1.
- Adjust the pH of the solution to 7.0 by adding ammonia solution dropwise while stirring continuously.
- Heat the resulting solution at 80-90 °C on a hot plate with constant stirring until a viscous gel is formed.
- Dry the gel in an oven at 120 °C for 12 hours to obtain a precursor powder.
- Grind the precursor powder and calcine it in a furnace at a specified temperature (e.g., 700-900 °C) for several hours to obtain the crystalline YCrO<sub>3</sub> nanoparticles.
- Characterize the synthesized nanoparticles using XRD for phase purity and TEM for morphology and size.

## Photocatalytic Hydrogen Evolution Experiment

This protocol is a general procedure for evaluating the photocatalytic activity of synthesized YCrO<sub>3</sub> nanoparticles, based on standard methodologies.<sup>[6][7]</sup>

Materials and Equipment:

- Synthesized YCrO<sub>3</sub> nanoparticles
- Deionized water
- Sacrificial agent (e.g., 0.1 M Na<sub>2</sub>S and 0.1 M Na<sub>2</sub>SO<sub>3</sub> solution)
- Photoreactor (top-irradiation quartz or Pyrex cell)
- Light source (e.g., 300W Xenon lamp with appropriate filters for visible light)
- Gas-tight closed circulation system
- Gas chromatograph (GC) with a thermal conductivity detector (TCD) for H<sub>2</sub> and O<sub>2</sub> detection

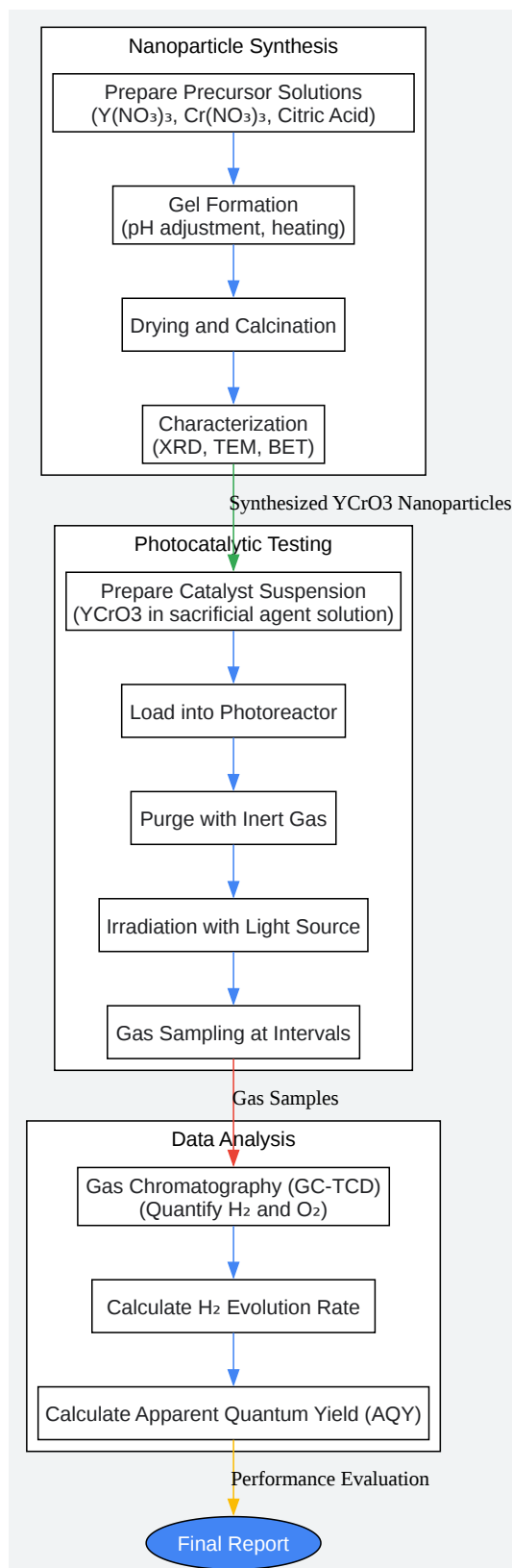
- Magnetic stirrer

#### Procedure:

- Disperse a specific amount of YCrO<sub>3</sub> nanoparticles (e.g., 50 mg) in an aqueous solution containing the sacrificial agent (e.g., 100 mL).
- Transfer the suspension to the photoreactor.
- Seal the reactor and purge the system with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove air.
- Position the light source to irradiate the reactor. Use a cutoff filter if only visible light activity is being investigated (e.g.,  $\lambda > 420$  nm).
- Turn on the light source and begin irradiation while continuously stirring the suspension to keep the photocatalyst suspended.
- At regular time intervals (e.g., every 30 or 60 minutes), take a gas sample from the headspace of the reactor using a gas-tight syringe.
- Inject the gas sample into the GC to quantify the amount of hydrogen and oxygen evolved.
- Continue the experiment for several hours, monitoring the gas evolution over time.
- Calculate the rate of hydrogen evolution in  $\mu\text{mol h}^{-1} \text{g}^{-1}$  or  $\text{mmol h}^{-1} \text{g}^{-1}$ .

## Experimental Workflow and Logic

The following diagram illustrates the logical workflow from the synthesis of YCrO<sub>3</sub> nanoparticles to the final evaluation of their photocatalytic performance.



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Workflow for YCrO<sub>3</sub> synthesis and photocatalytic evaluation.

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